Ethyl 4-bromo-5-cyano-2-iodobenzoate

Description

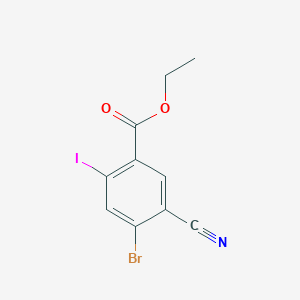

Ethyl 4-bromo-5-cyano-2-iodobenzoate is a polyhalogenated benzoate ester featuring bromine (Br), iodine (I), and cyano (CN) substituents at positions 4, 2, and 5 of the benzene ring, respectively, with an ethyl ester group at the carboxyl position.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 4-bromo-5-cyano-2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrINO2/c1-2-15-10(14)7-3-6(5-13)8(11)4-9(7)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHKCZZKPWCXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)C#N)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Multi-step Synthesis via Halogenation and Cyanation (Based on Patent CN111018740B)

| Step | Reaction Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Halogenation of methyl 2-amino-4-bromo-5-fluorobenzoate | Sodium nitrite, potassium iodide, sulfuric acid (20%), temperature 0-5°C | Produces methyl 4-bromo-5-fluoro-2-iodobenzoate with ~87% yield after purification (column chromatography) |

| 2 | Conversion of methyl 4-bromo-5-fluoro-2-iodobenzoate to the cyanated derivative | Cuprous cyanide in N-methylpyrrolidone or N,N-dimethylformamide, reaction temperature 60-120°C | Yields approximately 91-88% depending on reaction conditions |

Note: The iodination step involves electrophilic substitution facilitated by sodium nitrite and potassium iodide under acidic conditions, with temperature control critical to prevent overreaction. Cyanation employs cuprous cyanide under nitrogen protection, ensuring regioselectivity.

Method B: Direct Cyanation via Nucleophilic Substitution (Alternative Route)

- Starting Material: Methyl 4-bromo-5-fluoro-2-iodobenzoate

- Reaction: Nucleophilic substitution of the bromine with a cyanide source (e.g., cuprous cyanide)

- Conditions: Organic solvents like N,N-dimethylformamide, elevated temperatures (~60°C), inert atmosphere

- Outcome: Formation of this compound with yields exceeding 85%, as reported in commercial synthesis protocols

Critical Reaction Parameters

| Parameter | Optimal Range | Impact on Synthesis |

|---|---|---|

| Temperature in halogenation | 0-5°C | Ensures selective iodination, minimizes side reactions |

| Molar ratios | Methyl 2-amino-4-bromo-5-fluorobenzoate: sodium nitrite: potassium iodide = 1:1.2:2 | Promotes high conversion and yield |

| Cyanide source | Cuprous cyanide or zinc cyanide | Ensures regioselective nucleophilic substitution |

| Reaction time | 1-5 hours for halogenation, 2-10 hours for cyanation | Balances conversion efficiency and minimizes degradation |

Data Summary and Comparative Table

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Patent CN111018740B | Sodium nitrite, potassium iodide, cuprous cyanide | Ethyl acetate, N-methylpyrrolidone | 0-5°C (halogenation), 60-120°C (cyanation) | 1-5 hours (halogenation), 2-10 hours (cyanation) | 87-91 | Short process, high yield, regioselective |

| Commercial Synthesis | Brominated precursor + cyanide | DMF or NMP | 60°C | 2-10 hours | ~85-88 | Suitable for industrial scale |

Research Findings and Optimization Insights

Research indicates that:

- Precise temperature control during halogenation is crucial for regioselectivity.

- Excess cyanide enhances the efficiency of nucleophilic substitution.

- Purification via column chromatography significantly improves product purity.

- The choice of solvent (N-methylpyrrolidone or N,N-dimethylformamide) influences reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-5-cyano-2-iodobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The cyano group can be reduced to an amine, or the ester group can be oxidized to a carboxylic acid.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents such as potassium permanganate for oxidations. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction might yield a biaryl compound, while a reduction reaction could produce an amine derivative .

Scientific Research Applications

Ethyl 4-bromo-5-cyano-2-iodobenzoate is a compound with applications in scientific research, particularly as a building block in organic synthesis for constructing complex molecules. It may also be a precursor in synthesizing pharmaceuticals or as a tool in drug discovery. The unique arrangement of halogen and cyano groups influences its reactivity and potential applications, making it valuable in research and industrial processes.

Comparison with Similar Compounds

- Ethyl 5-bromo-2-iodobenzoate: Lacks the cyano group.

- This compound: Similar structure but different positions of the bromo and cyano groups.

- Ethyl 4-bromo-2-iodobenzoate: Lacks the cyano group and has a different position of the bromo group.

Scientific Research Applications

- Chemistry this compound is used as a building block in organic synthesis for the creation of complex molecules.

- Biology This compound can be used in the study of biological systems, such as enzyme inhibition or receptor binding assays.

- Medicine It may serve as a precursor for the synthesis of pharmaceuticals or as a tool in drug discovery.

- Industry Its unique reactivity makes it valuable in the development of new materials and chemical processes.

The mechanism of action of this compound depends on the specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context.

Mechanism of Action

The mechanism by which Ethyl 4-bromo-5-cyano-2-iodobenzoate exerts its effects depends on its specific application. In chemical reactions, its functional groups (bromine, cyano, and iodine) interact with various reagents to form new bonds and structures. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

- Ethyl 4-bromo-5-cyano-2-iodobenzoate vs. Methyl 2-(Bromomethyl)-5-Iodobenzoate The latter (methyl 2-(bromomethyl)-5-iodobenzoate) contains a bromomethyl group at position 2 and iodine at position 3. In contrast, the cyano group in the target compound increases electrophilicity at the aromatic ring, favoring nucleophilic aromatic substitution (NAS) reactions. The ethyl ester in the target compound may also improve solubility in non-polar solvents compared to methyl esters .

- This compound vs. Ethyl 5-Chloro-2-Fluoro-4-Hydroxybenzoate The hydroxyl (OH) and fluorine (F) substituents in the latter increase polarity and hydrogen-bonding capacity, making it more suitable for biological applications. However, the absence of strong electron-withdrawing groups like CN or I reduces its utility in cross-coupling reactions compared to the target compound .

Physical and Chemical Properties

A comparative analysis of key parameters is summarized below:

Research Findings and Limitations

For instance, methyl 2-chloro-4-iodobenzoate (from ) has been utilized in crystallography due to iodine’s strong X-ray scattering, suggesting similar utility for the target compound . However, the absence of experimental data on its stability or toxicity necessitates caution in application.

Biological Activity

Ethyl 4-bromo-5-cyano-2-iodobenzoate is a halogenated benzoate compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, biological mechanisms, and relevant case studies that highlight its applications in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

This compound features a unique arrangement of halogen and cyano groups that significantly influence its reactivity and biological activity. The compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions, which allow for the introduction of the cyano and halogen substituents onto the benzoate framework .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The cyano group may participate in hydrogen bonding or electrostatic interactions with target receptors or enzymes, leading to inhibition or modulation of their activity. For instance, compounds with similar structural motifs have been studied for their binding affinities to cannabinoid receptors, indicating potential applications in neuropharmacology .

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms. The specific pathways involved remain an area of ongoing research.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. For example, it was tested as a potential inhibitor of sirtuin enzymes, which are implicated in cellular regulation and longevity. Preliminary results suggest that this compound may selectively inhibit certain sirtuins, indicating its utility in metabolic studies .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains bromine, iodine, and cyano groups | Anticancer activity; enzyme inhibition |

| Ethyl 5-bromo-4-cyano-2-iodobenzoate | Similar structure but different group positions | Potential neuropharmacological effects |

| Ethyl 4-bromo-2-iodobenzoate | Lacks the cyano group | Reduced biological activity |

Research Findings

Research findings indicate a promising future for this compound in drug development. Its ability to interact with multiple biological targets makes it a candidate for further exploration in therapeutic applications. Ongoing studies are focused on elucidating the detailed mechanisms of action and optimizing its pharmacological profile for clinical use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing ethyl 4-bromo-5-cyano-2-iodobenzoate?

- Methodological Answer : The synthesis typically involves sequential halogenation and functionalization of a benzoate ester. A plausible route could start with ethyl 4-bromo-5-aminobenzoate, followed by diazotization-iodination at the ortho position (using NaNO₂/HCl and KI) to introduce iodine. Subsequent cyanation via nucleophilic substitution (e.g., using CuCN under Ullmann conditions) or Sandmeyer reaction could yield the target compound . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side reactions, as seen in analogous bromo/iodo benzoate syntheses .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm substituent positions via ¹H and ¹³C NMR chemical shifts (e.g., deshielding effects from iodine and bromine) .

- Mass Spectrometry (MS) : Validate molecular weight and isotopic patterns (Br and I have distinct isotopic signatures) .

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs for refinement, leveraging high-resolution data to resolve heavy-atom positions .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Given its halogenated and cyano groups, adhere to:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Waste Disposal : Follow REACH regulations for halogenated waste, as outlined for similar benzoate esters .

Advanced Research Questions

Q. How do steric and electronic effects of the substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom at the 2-position is sterically accessible for Suzuki-Miyaura coupling, while the electron-withdrawing cyano group at the 5-position activates the bromine at the 4-position for nucleophilic aromatic substitution. Computational studies (e.g., DFT calculations) can map electron density distributions to predict regioselectivity. Experimental validation via controlled coupling reactions (e.g., with Pd catalysts) is recommended .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer : Discrepancies may arise from solvent polarity or trace impurities. Systematically:

- Solubility Testing : Compare results in DMSO, ethanol, and acetonitrile using gravimetric analysis.

- Stability Studies : Monitor degradation via HPLC under varying conditions (light, temperature) .

- Reproducibility : Cross-validate with independent synthesis batches and reference CRC Handbook data for analogous halogenated benzoates .

Q. How can this compound serve as a precursor for bioactive molecules?

- Methodological Answer : Its multifunctional structure allows derivatization:

- Pharmaceutical Scaffolds : Replace iodine with heterocycles (e.g., pyridine) via cross-coupling to enhance bioactivity.

- Antimicrobial Testing : Screen derivatives against bacterial/fungal strains using agar diffusion assays, as demonstrated for structurally related benzoates .

Q. What computational tools predict the environmental impact or degradation pathways of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.